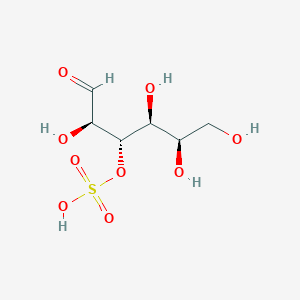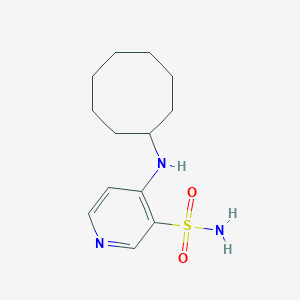
4-Etinil-N,N-dimetil anilina
Descripción general
Descripción
4-Ethynyl-N,N-dimethylaniline is an organic compound with the molecular formula C10H11N. It is also known as 1-Ethynyl-4-dimethylaniline or 4-Dimethylaminophenylacetylene. This compound is characterized by the presence of an ethynyl group attached to a dimethylaniline moiety. It is a solid at room temperature with a melting point of 49-53°C .
Aplicaciones Científicas De Investigación
4-Ethynyl-N,N-dimethylaniline has several applications in scientific research:
Biology and Medicine: While specific biological applications are less documented, compounds with similar structures are often explored for their potential biological activities.
Industry: It is used in the synthesis of advanced materials and specialty chemicals.
Mecanismo De Acción
Target of Action
It has been used to synthesize copper (i) arylacetylide via reaction with copper (ii) acetate . This suggests that copper (II) acetate could be a potential target of this compound.
Mode of Action
4-Ethynyl-N,N-dimethylaniline interacts with its targets through chemical reactions. For instance, it reacts with copper (II) acetate to form copper (I) arylacetylide
Biochemical Pathways
Its use in the synthesis of copper (i) arylacetylide suggests it may play a role in the biochemical pathways involving this compound .
Result of Action
Its role in the synthesis of copper (i) arylacetylide suggests it may contribute to the properties and functions of this compound .
Métodos De Preparación
4-Ethynyl-N,N-dimethylaniline can be synthesized through the hydrolysis of 4-(3-methyl-3-hydroxy-1-butynyl)-N,N-dimethylaniline using potassium hydroxide in toluene . The reaction conditions typically involve heating the mixture to facilitate the hydrolysis process. Industrial production methods may vary, but they generally follow similar synthetic routes with optimization for large-scale production.
Análisis De Reacciones Químicas
4-Ethynyl-N,N-dimethylaniline undergoes various chemical reactions, including:
Substitution Reactions: It can participate in Sonogashira–Hagihara coupling reactions with halogenated compounds such as 3-iodopyridine to form N,N-dimethyl-4-(3-pyridinylethynyl)aniline.
Formation of Copper(I) Arylacetylide: This compound reacts with copper(II) acetate to form copper(I) arylacetylide.
Reactions with Magnesium Porphyrin: It can react with dibromo magnesium porphyrin to form complex porphyrin derivatives.
Common reagents used in these reactions include copper(II) acetate, halogenated compounds, and magnesium porphyrin. The major products formed depend on the specific reagents and conditions used.
Comparación Con Compuestos Similares
4-Ethynyl-N,N-dimethylaniline can be compared with other similar compounds such as:
4-Ethynylaniline: Similar structure but lacks the dimethylamino group.
4-Ethynylanisole: Contains a methoxy group instead of a dimethylamino group.
4-Ethynyltoluene: Contains a methyl group instead of a dimethylamino group.
The uniqueness of 4-Ethynyl-N,N-dimethylaniline lies in its dimethylamino group, which can influence its reactivity and the types of reactions it can undergo.
Propiedades
IUPAC Name |
4-ethynyl-N,N-dimethylaniline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11N/c1-4-9-5-7-10(8-6-9)11(2)3/h1,5-8H,2-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZWMAYLMVFSCMMS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=CC=C(C=C1)C#C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID801308221 | |
| Record name | 4-Ethynyl-N,N-dimethylaniline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801308221 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
145.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
17573-94-3 | |
| Record name | 4-Ethynyl-N,N-dimethylaniline | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=17573-94-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-Ethynyl-N,N-dimethylaniline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801308221 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-ethynyl-N,N-dimethylaniline | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.









acetic acid](/img/structure/B99544.png)


![[17-[(E)-N-hydroxy-C-methylcarbonimidoyl]-10,13-dimethyl-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl] acetate](/img/structure/B99552.png)



